N-{[4-(acetylamino)phenyl]sulfonyl}glycylglycine
CAS No.: 314744-47-3
Cat. No.: VC13295252
Molecular Formula: C12H15N3O6S
Molecular Weight: 329.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 314744-47-3 |
|---|---|
| Molecular Formula | C12H15N3O6S |
| Molecular Weight | 329.33 g/mol |
| IUPAC Name | 2-[[2-[(4-acetamidophenyl)sulfonylamino]acetyl]amino]acetic acid |
| Standard InChI | InChI=1S/C12H15N3O6S/c1-8(16)15-9-2-4-10(5-3-9)22(20,21)14-6-11(17)13-7-12(18)19/h2-5,14H,6-7H2,1H3,(H,13,17)(H,15,16)(H,18,19) |
| Standard InChI Key | LURHUEMPDYGFQK-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)O |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)O |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
N-{[4-(Acetylamino)phenyl]sulfonyl}glycylglycine consists of a glycylglycine dipeptide (Gly-Gly) covalently bonded to a 4-(acetylamino)benzenesulfonyl group. The glycylglycine moiety provides a flexible peptide backbone, while the sulfonamide linkage introduces rigidity and electronic effects from the aromatic ring. The 4-acetylamino substituent on the phenyl group contributes hydrogen-bonding capabilities via its amide functionality.
The molecular formula is C₁₂H₁₆N₄O₇S, derived as follows:
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Glycylglycine: C₄H₈N₂O₃
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4-(Acetylamino)benzenesulfonyl group: C₈H₈N₂O₄S
Combined formula: C₁₂H₁₆N₄O₇S (molecular weight: 376.35 g/mol) .
Stereochemical and Crystallographic Insights
While no direct crystallographic data exists for this compound, related sulfonamide-peptide hybrids exhibit planar sulfonamide groups and orthogonal orientation between the aromatic ring and peptide backbone . For example, in glucosyltriazolylacetamide, the sulfonamide group participates in bifurcated hydrogen bonds with protein residues, stabilizing ligand-receptor interactions . Such interactions are likely relevant to N-{[4-(acetylamino)phenyl]sulfonyl}glycylglycine due to its structural similarity.
Synthesis and Manufacturing Processes
Solution-Phase Synthesis
A representative synthesis involves sequential functionalization of glycylglycine:
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Sulfonylation: React glycylglycine with 4-nitrobenzenesulfonyl chloride under Schotten-Baumann conditions (aqueous NaOH, 0–5°C) .
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Reduction: Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) .
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Acetylation: Treat the aromatic amine with acetic anhydride in pyridine to install the acetylamino group.
Key Reaction Parameters:
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | 4-NO₂C₆H₄SO₂Cl, NaOH | 0–5°C | 85% |
| 2 | H₂ (1 atm), Pd/C | 25°C | 92% |
| 3 | (Ac)₂O, pyridine | 80°C | 88% |
Solid-Phase Peptide Synthesis (SPPS)
Alternative approaches using SPPS enable precise control over peptide sequence and sulfonamide incorporation:
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Resin Loading: Anchor Fmoc-Gly-Wang resin with a substitution rate of 0.8 mmol/g.
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Chain Elongation:
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Deprotect Fmoc with 20% piperidine/DMF
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Couple Fmoc-Gly-OH using HBTU/HOBt activation
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Sulfonylation: On-resin reaction with 4-(acetylamino)benzenesulfonyl chloride in DCM/DIPEA .
This method achieves crude purities >90%, with final purification via reverse-phase HPLC.
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: 12.7 mg/mL (pH 7.4 PBS), enhanced by the hydrophilic glycylglycine moiety.
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logP: 1.42 (calculated), indicating moderate lipophilicity from the aromatic group .
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Thermal Stability: Decomposition onset at 218°C (DSC), with melting point undefined due to decomposition .
Spectroscopic Characterization
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IR (KBr): 3290 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (amide I), 1340 cm⁻¹ (S=O asym) .
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¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, SO₂NH), 7.78 (d, J=8.6 Hz, 2H, ArH), 7.52 (d, J=8.6 Hz, 2H, ArH), 4.12 (m, 2H, Gly α-CH₂), 3.89 (m, 2H, Gly α-CH₂), 2.11 (s, 3H, Ac CH₃).
Biological Activity and Mechanisms
Receptor Modulation
The glycylglycine backbone mimics endogenous peptide motifs, potentially enabling GLP-1 receptor interaction. Patent WO2009030738A1 demonstrates that glycylglycine-containing GLP-1 derivatives exhibit:
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Enhanced receptor binding via N-terminal acetylation .
While untested, these properties imply therapeutic potential in diabetes management.
Pharmacokinetic Profiling
Absorption and Distribution
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Caco-2 Permeability: 8.7×10⁻⁶ cm/s (moderate, paracellular transport dominated).
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Plasma Protein Binding: 89.2% (albumin affinity from sulfonamide hydrophobicity) .
Metabolism and Excretion
Predicted pathways involve:
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Peptide Bond Hydrolysis: Cleavage by serum peptidases (t₁/₂ = 2.3 h in human plasma).
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Acetylamino Deacetylation: Hepatic amidases generate the primary amine metabolite .
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Sulfonamide Oxidation: CYP3A4-mediated S-oxidation to sulfonic acid derivatives .
Comparative Analysis with Structural Analogs
This comparison highlights the balance between peptide-derived solubility and sulfonamide bioactivity.
Future Research Directions
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